molecular formula C15H17ClN2O B7533241 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine

4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B7533241
M. Wt: 276.76 g/mol
InChI Key: KRWMDOOKRDVCKN-UHFFFAOYSA-N
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Description

4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine typically involves the reaction of 7-chloroquinoline with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yield and reduce reaction time . The reaction is usually carried out in an organic solvent such as ethanol, and the temperature is maintained at around 90°C for optimal results .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with more efficient and scalable techniques. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline ring with a morpholine moiety enhances its solubility and bioavailability, making it a promising candidate for further drug development .

Properties

IUPAC Name

4-(7-chloroquinolin-4-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-10-8-18(9-11(2)19-10)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWMDOOKRDVCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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